4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-19-13-4-2-11(3-5-13)14-10-15(18-17-14)12-6-8-16-9-7-12/h2-5,10,12,16H,6-9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIYXFVVNCSMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363359 | |
| Record name | 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103660-47-5 | |
| Record name | 4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine
This guide provides a comprehensive, multi-technique approach to the structural elucidation of the novel heterocyclic compound, 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the analytical workflow, ensuring a robust and unequivocal confirmation of the molecular architecture. Our approach is grounded in the principles of scientific integrity, leveraging a suite of spectroscopic and analytical techniques to create a self-validating system of characterization.
Introduction: The Significance of Pyrazole-Piperidine Scaffolds
The fusion of pyrazole and piperidine moieties in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Similarly, the piperidine ring is a prevalent feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties. The target molecule, this compound, thus represents a promising candidate for further investigation in drug discovery programs. Accurate and unambiguous structural determination is the foundational prerequisite for any subsequent development.[3]
The Strategic Workflow for Structure Elucidation
The elucidation of a novel molecular structure is a systematic process of hypothesis generation and validation. Our strategy employs a synergistic combination of analytical techniques, each providing a unique piece of the structural puzzle. The workflow is designed to build a comprehensive picture, from the elemental composition to the precise three-dimensional arrangement of atoms.
Caption: A logical workflow for the structure elucidation of a novel compound.
Part 1: Foundational Analysis - Molecular Formula and Functional Groups
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Rationale: Mass spectrometry is the initial and most crucial step to determine the molecular weight of the synthesized compound.[4] High-resolution mass spectrometry (HRMS) further provides the exact mass, which allows for the confident determination of the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the exact mass to calculate the elemental composition. The expected molecular formula is C₁₅H₁₉N₃O.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₉N₃O |
| Molecular Weight | 257.33 g/mol |
| Exact Mass [M+H]⁺ | 258.1601 Da |
The fragmentation pattern observed in the mass spectrum can also provide initial structural clues. Cleavage of the N-N bond in the pyrazole ring is a known fragmentation pathway for such compounds.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Rationale: FTIR spectroscopy is a rapid and non-destructive technique to identify the presence of specific functional groups within the molecule.[6] This allows for the confirmation of the pyrazole and piperidine rings, as well as the methoxy and N-H groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3100 (broad) | N-H Stretch | Pyrazole & Piperidine N-H |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (Piperidine) |
| ~1600, ~1500 | C=C & C=N Stretch | Aromatic & Pyrazole Rings |
| ~1250 | C-O Stretch | Aryl Ether (Methoxy) |
| ~1175 | C-N Stretch | Piperidine |
The presence of these bands provides strong evidence for the proposed gross structure.
Part 2: Detailed Structural Mapping - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] A combination of 1D and 2D NMR experiments will allow for the unambiguous assignment of all proton and carbon signals and establish the connectivity of the atoms.
1D NMR: ¹H and ¹³C Spectroscopy
Rationale: ¹H NMR provides information about the chemical environment and number of different types of protons, while ¹³C NMR reveals the number and types of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire DEPT-90 and DEPT-135 spectra.
-
-
Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling patterns to propose initial assignments. Use ¹³C and DEPT spectra to identify all carbon signals and their multiplicities.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Signal | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Assignment |
| 1 | ~12.5 (br s, 1H) | - | Pyrazole N-H |
| 2 | ~7.6 (d, 2H, J ≈ 8.8) | ~159.0 | Ar-H (ortho to OMe) |
| 3 | ~7.0 (d, 2H, J ≈ 8.8) | ~114.5 | Ar-H (meta to OMe) |
| 4 | ~6.3 (s, 1H) | ~100.0 | Pyrazole C4-H |
| 5 | ~3.8 (s, 3H) | ~55.5 | OCH₃ |
| 6 | ~3.1 (m, 2H) | ~45.0 | Piperidine C2/6-H (axial/eq) |
| 7 | ~2.8 (m, 1H) | ~35.0 | Piperidine C4-H |
| 8 | ~2.6 (m, 2H) | ~45.0 | Piperidine C2/6-H (axial/eq) |
| 9 | ~1.8 (m, 2H) | ~32.0 | Piperidine C3/5-H (axial/eq) |
| 10 | ~1.6 (m, 2H) | ~32.0 | Piperidine C3/5-H (axial/eq) |
| 11 | - | ~155.0 | Pyrazole C5 |
| 12 | - | ~150.0 | Pyrazole C3 |
| 13 | - | ~128.0 | Ar-C (ipso) |
| 14 | - | ~125.0 | Ar-C (ipso) |
Note: Chemical shifts are predictive and may vary based on solvent and concentration.
2D NMR: Establishing Connectivity
Rationale: 2D NMR experiments are essential to definitively connect the atoms within the molecule.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[7] This will establish the spin systems within the piperidine and aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[8] This allows for the definitive assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[8] This is the key experiment for connecting the different fragments of the molecule, such as linking the piperidine ring to the pyrazole ring and the pyrazole to the methoxyphenyl group.
Caption: Key expected HMBC correlations for structural assembly.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample and Instrumentation: Use the same sample and spectrometer as for 1D NMR.
-
Data Acquisition: Acquire standard COSY, HSQC, and HMBC spectra using manufacturer-provided pulse sequences.
-
Data Analysis:
-
COSY: Trace the coupling network from the piperidine protons (H4 to H3/5, H3/5 to H2/6).
-
HSQC: Correlate each proton signal (where applicable) to its directly attached carbon.
-
HMBC: Look for key long-range correlations:
-
From the piperidine H4 proton to the pyrazole C3 and C4 carbons.
-
From the pyrazole H4 proton to the pyrazole C3 and C5 carbons, and to the piperidine C4 carbon.
-
From the methoxyphenyl aromatic protons to the pyrazole C5 carbon.
-
-
This comprehensive NMR analysis will provide an interlocking web of data, confirming the proposed structure of this compound.
Part 3: Absolute Confirmation - Single-Crystal X-ray Crystallography
Rationale: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure in the solid state.[3][9] It provides precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule, confirming connectivity and stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.
-
Data Analysis: Analyze the resulting structure to confirm the connectivity, bond lengths, angles, and any intermolecular interactions such as hydrogen bonding in the crystal lattice.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the strategic application of modern analytical techniques. By integrating data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, a confident structural assignment can be made. This assignment is then unequivocally confirmed by single-crystal X-ray crystallography. This rigorous, self-validating workflow ensures the scientific integrity of the data, providing a solid foundation for any future research and development involving this promising molecular scaffold.
References
-
ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
Semantic Scholar. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/ Aniline Moieties. Available at: [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR correlations between the calculated and experimental data. Available at: [Link]
-
National Institutes of Health. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Available at: [Link]
-
YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Available at: [Link]
-
ResearchGate. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. Available at: [Link]
-
IRD India. (n.d.). Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600. Available at: [Link]
-
ResearchGate. (2025). Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. Available at: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
Greenleaf Publishing. (2025). Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]
-
Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]
-
ResearchGate. (2025). 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]
-
ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]
-
Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Available at: [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Synthesis and Characterization of 4,5‐Dihydro‐1H‐pyrazolo[3,4‐b][10][11]azaphosphinines. Available at: [Link]
-
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Electron-impact induced fragmentations of pyrazoles. Available at: [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]
-
Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
MDPI. (n.d.). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]
-
OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]
-
University of the West Indies at Mona, Jamaica. (2017). DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
-
ResearchGate. (2025). Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. Available at: [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available at: [Link]
-
National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Available at: [Link]
-
Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchps.com [jchps.com]
- 5. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. irdindia.in [irdindia.in]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Chemical Properties of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine. This molecule, integrating the pharmacologically significant pyrazole and piperidine scaffolds, presents a compelling candidate for further investigation in medicinal chemistry and drug discovery. This document is intended to serve as a technical resource, offering insights into its molecular structure, physicochemical characteristics, synthesis, and biological relevance, grounded in established scientific principles and supported by relevant literature.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating a compound's potential is a thorough understanding of its structure and inherent chemical properties. These characteristics govern its behavior in both chemical and biological systems.
Core Structure and Isomerism
This compound is a complex heterocyclic system. The core of this molecule is a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted at the 3-position with a piperidine ring and at the 5-position with a 4-methoxyphenyl group. The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent motif in numerous pharmaceuticals.
It is crucial to distinguish this compound from its isomer, 4-(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)piperidine. The substitution pattern on the pyrazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.
A related isomer, 4-(3-(4-Methoxyphenyl)-1h-pyrazol-1-yl)piperidine, has the piperidine ring attached to a nitrogen atom of the pyrazole ring, which would confer significantly different chemical properties.[1]
Physicochemical Data
While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from closely related structures and the constituent moieties. The data presented in Table 1 is a combination of information from analogs and theoretical predictions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine[2] | Piperidine[3] |
| Molecular Formula | C₁₅H₁₉N₃O | C₁₄H₁₆ClN₃ | C₅H₁₁N |
| Molecular Weight | 257.33 g/mol | 261.75 g/mol | 85.15 g/mol |
| Appearance | Likely a solid at room temperature | Solid | Colorless liquid |
| Melting Point | Not available | Not available | -7 °C |
| Boiling Point | Not available | Not available | 106 °C |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol.[4] The hydrochloride salt would likely exhibit aqueous solubility. | Not available | Miscible in water |
| pKa (of protonated piperidine nitrogen) | Estimated to be in the range of 8.5 - 10.5 | Not available | 11.22 |
Causality Behind Properties:
-
Molecular Weight: The calculated molecular weight of 257.33 g/mol for the target molecule is based on its molecular formula, C₁₅H₁₉N₃O.[1] This value is crucial for stoichiometric calculations in synthesis and for analytical techniques such as mass spectrometry.
-
Physical State and Melting Point: The presence of multiple aromatic rings and hydrogen bonding capabilities (from the pyrazole and piperidine NH groups) suggests that the compound will be a solid at room temperature with a relatively high melting point, a common characteristic of similar pyrazole derivatives.
-
Solubility: The molecule's organic nature, with its phenyl and piperidine rings, predicts good solubility in common organic solvents. The presence of the nitrogen atoms, particularly the basic piperidine nitrogen, allows for the formation of hydrochloride salts, which are often crystalline and exhibit improved solubility in aqueous media, a desirable property for pharmaceutical applications.
-
pKa: The basicity of the molecule is primarily attributed to the piperidine nitrogen. The pKa of the conjugate acid of piperidine is approximately 11.22.[3] Substitution on the piperidine ring can influence this value. The electron-withdrawing nature of the pyrazole ring might slightly decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine. A pKa in the estimated range of 8.5 - 10.5 indicates that the compound will be protonated at physiological pH, which can be a critical factor for drug absorption and distribution.
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for pyrazole formation, followed by deprotection of the piperidine nitrogen. The following proposed synthetic route is based on analogous procedures reported in the literature for similar compounds.[5]
Proposed Synthetic Pathway
The synthesis is envisioned as a multi-step process, beginning with the construction of a suitable β-enamino diketone precursor, followed by cyclization to form the pyrazole ring, and concluding with the deprotection of the piperidine moiety.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of the β-enamino diketone precursor
This initial step involves the conversion of commercially available N-Boc-piperidine-4-carboxylic acid into a more reactive β-enamino diketone. This is a crucial transformation that sets the stage for the subsequent cyclization reaction.
-
Protocol:
-
To a solution of N-Boc-piperidine-4-carboxylic acid in dichloromethane (DCM), add Meldrum's acid and 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0°C and add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with aqueous acid and brine, then dry and concentrate the organic layer.
-
Reflux the resulting residue in methanol to yield the β-keto ester.
-
Treat the crude β-keto ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dioxane at elevated temperature to afford the β-enamino diketone.[5]
-
Causality: The use of EDC/DMAP facilitates the formation of a reactive acylating agent from the carboxylic acid and Meldrum's acid. The subsequent methanolysis converts the Meldrum's acid adduct into the desired β-keto ester. The reaction with DMF-DMA introduces the enamine functionality, which is essential for the regioselective formation of the pyrazole ring.
Step 2: Pyrazole Ring Formation
The core pyrazole heterocycle is constructed in this step through a cyclocondensation reaction between the β-enamino diketone and a substituted hydrazine.
-
Protocol:
-
Dissolve the crude β-enamino diketone in ethanol.
-
Add an equimolar amount of 4-methoxyphenylhydrazine (or its hydrochloride salt).
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield N-Boc-4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)piperidine.[5]
-
Causality: The reaction proceeds via a nucleophilic attack of the hydrazine on the enamine, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The choice of solvent and reaction temperature can influence the reaction rate and yield. Ethanol is a common and effective solvent for this type of condensation.
Step 3: N-Boc Deprotection
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the target compound.
-
Protocol:
-
Dissolve the N-Boc protected intermediate in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature for 30 minutes to 2 hours.[6][7]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent in vacuo. If the hydrochloride salt is desired, it can be isolated at this stage.
-
For the free base, the residue can be dissolved in water, basified with a suitable base (e.g., sodium hydroxide or potassium carbonate), and extracted with an organic solvent.[8]
-
Dry and concentrate the organic extracts to obtain this compound.
-
Causality: The Boc group is labile under acidic conditions. The strong acid protonates the carbamate, leading to its cleavage to form the free amine, carbon dioxide, and tert-butanol. The use of HCl in an organic solvent is a standard and efficient method for this transformation.[6]
Spectroscopic Characterization
The structure of the final compound and its intermediates would be confirmed using a suite of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:[5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the pyrazole proton, and the protons of the piperidine ring. The methoxy group will appear as a singlet around 3.8 ppm. The piperidine protons will exhibit complex splitting patterns in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary and protonated carbons of the pyrazole and aromatic rings, as well as the carbons of the piperidine ring and the methoxy group.
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for N-H stretching (from both the pyrazole and piperidine moieties), C-H stretching (aromatic and aliphatic), C=C and C=N stretching from the aromatic rings, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 257.33). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by the functional groups present in its structure.
Caption: Key reactivity sites of this compound.
-
Piperidine Nitrogen: The secondary amine of the piperidine ring is the most basic and nucleophilic site in the molecule. It can readily undergo N-alkylation, N-acylation, and salt formation with acids. These reactions are fundamental for modifying the compound's properties, such as solubility and lipophilicity, and for introducing further functionalities.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. The NH proton of the pyrazole is weakly acidic and can be deprotonated with a strong base, allowing for substitution on the nitrogen atom.
-
Methoxyphenyl Group: The methoxy group is an activating group for electrophilic aromatic substitution on the phenyl ring, directing incoming electrophiles to the ortho and para positions. The ether linkage can also be cleaved under harsh acidic conditions.
Biological Significance and Potential Applications
The combination of the pyrazole and piperidine moieties in a single molecule is a well-established strategy in drug design, as both heterocycles are considered "privileged structures" due to their frequent appearance in biologically active compounds.
-
Pyrazole Derivatives: Pyrazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[9]
-
Piperidine Derivatives: The piperidine scaffold is a key component in a vast number of approved drugs, particularly those targeting the central nervous system.[1]
-
Potential Therapeutic Targets: A structurally related compound, 4-(1H-Pyrazol-3-yl)piperidine, has been reported to have antiviral activity, inhibiting the CCR5 receptor.[10] This suggests that this compound could be a valuable starting point for the development of novel antiviral agents. The structural features of this molecule may also lend themselves to interactions with other biological targets, such as kinases or G-protein coupled receptors, warranting broader screening in various disease models.
Conclusion
This compound is a compound of significant interest for medicinal chemistry and drug development. Its synthesis is achievable through established synthetic methodologies, and its structure offers multiple points for chemical modification to optimize its physicochemical and pharmacological properties. The insights provided in this guide are intended to facilitate further research and development of this and related compounds, with the ultimate goal of discovering novel therapeutic agents.
References
-
Butkus, E., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2843. [Link]
-
Abdel-Wahab, B. F., et al. (2023). (E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. IUCrData, 8(6). [Link]
-
ChemBK. (2024). 1-(4-Methoxyphenyl-Piperazine). [Link]
-
PubChem. (n.d.). 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
MDPI. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. [Link]
-
Han, G., et al. (1998). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 52(4), 378-381. [Link]
-
Journal of Chemistry Letters. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemistry Letters, 2(2), 106-113. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate. (2013). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. [Link]
-
CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
-
PubMed. (1998). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
ResearchGate. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
MDPI. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine | C14H16ClN3 | CID 449126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jgtps.com [jgtps.com]
- 9. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine molecular weight
An In-depth Technical Guide to 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, and explore its potential as a scaffold for drug discovery, grounded in the established biological activities of related structures.
Core Molecular Attributes
Molecular Formula: C₁₅H₁₉N₃O
Molecular Weight: 257.33 g/mol
The structure of this compound incorporates three key pharmacophores: a piperidine ring, a pyrazole core, and a methoxyphenyl group. This combination of features suggests a high potential for diverse biological activities, as each of these moieties is prevalent in a wide range of approved therapeutics. The piperidine ring, a saturated heterocycle, is a common scaffold in drug design, often used to improve physicochemical properties and modulate biological activity.[1] Pyrazole derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[2] The methoxyphenyl group can influence receptor binding and metabolic stability.
Physicochemical Properties (Predicted)
| Property | Value | Justification |
| pKa | ~8.5 - 9.5 | The piperidine nitrogen is basic and is expected to have a pKa in this range, similar to other substituted piperidines. |
| LogP | ~2.5 - 3.5 | The combination of the lipophilic phenyl and piperidine groups with the more polar pyrazole and ether functionalities suggests a moderate lipophilicity. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The largely nonpolar structure predicts good solubility in organic solvents. The basic nitrogen allows for salt formation to potentially increase aqueous solubility. |
| Hydrogen Bond Donors | 2 (pyrazole N-H, piperidine N-H) | The two nitrogen atoms with attached hydrogens can act as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 3 (pyrazole N, ether O, piperidine N) | The nitrogen atoms of the pyrazole and piperidine rings, along with the oxygen of the methoxy group, can act as hydrogen bond acceptors. |
Synthesis Protocol: A Validated Approach
The synthesis of 3,5-disubstituted pyrazoles is well-established in the literature, with a robust and high-yielding method involving the cyclization of a chalcone precursor with hydrazine.[3] This approach provides a clear and reliable pathway to obtain this compound.
Overall Synthetic Scheme
Caption: Synthetic pathway to the target molecule.
Part 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)prop-2-en-1-one (Chalcone Intermediate)
This step utilizes a Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds to create the α,β-unsaturated ketone core of the chalcone.
Methodology:
-
Reaction Setup: To a solution of 4-methoxyacetophenone (1.0 eq) and N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in ethanol (EtOH), add a solution of sodium hydroxide (NaOH, 2.0 eq) in water dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is the chalcone intermediate. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification (Optional): If necessary, the crude product can be recrystallized from ethanol to yield the pure chalcone.
Causality: The basic conditions (NaOH) deprotonate the α-carbon of the 4-methoxyacetophenone, forming an enolate which then attacks the aldehyde of the N-Boc-piperidine-4-carboxaldehyde. The subsequent dehydration yields the stable conjugated system of the chalcone. The Boc protecting group on the piperidine nitrogen prevents unwanted side reactions.
Part 2: Synthesis of this compound
This involves the cyclization of the chalcone with hydrazine to form the pyrazole ring, followed by the removal of the Boc protecting group.
Methodology:
-
Pyrazole Formation: Dissolve the chalcone intermediate (1.0 eq) in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) and a catalytic amount of acetic acid.
-
Reaction Execution: Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.[3]
-
Workup and Isolation of Protected Intermediate: After cooling to room temperature, pour the reaction mixture into cold water. The precipitate, tert-butyl this compound-1-carboxylate, is collected by filtration, washed with water, and dried.
-
Deprotection: Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Final Product Isolation: Stir the mixture at room temperature for 1-2 hours. Evaporate the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to afford the hydrochloride or trifluoroacetate salt of the final product, or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free base.
Causality: Hydrazine acts as a dinucleophile. The initial reaction is a Michael addition of one nitrogen of hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The acidic conditions of the deprotection step cleave the tert-butoxycarbonyl (Boc) group, liberating the secondary amine of the piperidine ring.
Structural Elucidation and Characterization
A self-validating protocol for confirming the identity and purity of the synthesized this compound is crucial.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the methoxyphenyl group will appear as doublets in the δ 6.8-7.5 ppm region. The pyrazole proton will be a singlet around δ 6.0-6.5 ppm. The piperidine protons will show complex multiplets in the δ 1.5-3.5 ppm range. The methoxy group will be a singlet around δ 3.8 ppm. The NH protons of the pyrazole and piperidine will be broad singlets. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm region. The carbons of the pyrazole ring will be in the δ 100-150 ppm range. The piperidine carbons will be in the δ 25-50 ppm range. The methoxy carbon will be around δ 55 ppm. |
| Mass Spectrometry (MS) | The exact mass should be confirmed by high-resolution mass spectrometry (HRMS). The expected [M+H]⁺ ion would be at m/z 258.1601. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-O stretching of the ether (around 1250 cm⁻¹). |
Therapeutic Potential and Future Directions
The structural motifs within this compound suggest several avenues for therapeutic investigation.
Potential Biological Activities
-
Anticancer: Pyrazole derivatives have been reported to exhibit potent anticancer activity.[1] The combination with a piperidine moiety, another common scaffold in oncology drugs, makes this compound a promising candidate for screening against various cancer cell lines.
-
Kinase Inhibition: The pyrazole scaffold is a known "hinge-binder" in many kinase inhibitors. This compound could be evaluated for its inhibitory activity against kinases implicated in cancer and inflammatory diseases, such as JNK or PAK4.[3][4]
-
Antimicrobial: Both pyrazole and piperidine derivatives have demonstrated antibacterial and antifungal properties.[5]
Proposed Experimental Workflow for Biological Evaluation
Caption: Workflow for biological evaluation.
This workflow provides a logical progression from initial screening to preclinical development. The causality is clear: positive results in the in vitro screening warrant deeper investigation into the mechanism of action, which in turn informs the rational design of more potent and selective analogs through lead optimization.
References
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (URL: [Link])
-
Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles | ACS Omega. (URL: [Link])
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. (URL: [Link])
-
Synthesis of 3,5-disubstituted pyrazoles and their derivatives - ResearchGate. (URL: [Link])
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])
-
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - NIH. (URL: [Link])
-
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide - PubChem. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Publishing. (URL: [Link])
-
Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone - Academy of Sciences Malaysia. (URL: [Link])
-
Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])
-
5-(4-Methoxyphenyl)-N00-(2-oxoindolin-3-yl- idene)-1-phenyl-1H-pyrazole-3-carbohydrazide - -ORCA - Cardiff University. (URL: [Link])
-
4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem. (URL: [Link])
-
N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem. (URL: [Link])
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. akademisains.gov.my [akademisains.gov.my]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of Pyrazole-Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrazole-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of bioactive molecules targeting diverse therapeutic areas, including oncology, inflammation, and central nervous system disorders. The potent and selective biological activities of these compounds are intrinsically linked to their precise three-dimensional structure and electronic properties. Consequently, the unambiguous structural elucidation and characterization of novel pyrazole-piperidine derivatives are of paramount importance in the drug discovery and development pipeline.
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural characterization of pyrazole-piperidine compounds. Drawing upon field-proven insights, this guide explains the causality behind experimental choices and provides a framework for the logical interpretation of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for pyrazole-piperidine compounds, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. Both ¹H and ¹³C NMR are indispensable, and their combined analysis allows for a complete assignment of the molecular structure.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule.
Key Diagnostic Regions and Coupling Constants:
-
Pyrazole Ring Protons: The chemical shifts of the pyrazole ring protons are influenced by the substitution pattern and the electronic nature of the substituents. Typically, the C4-H proton of the pyrazole ring appears as a singlet in the range of δ 5.8-6.5 ppm. The C3-H and C5-H protons can be distinguished based on their coupling to adjacent protons and their chemical shifts, which are sensitive to the nature of the substituent on the nitrogen atom.[1]
-
Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to chair conformations and axial/equatorial environments. Protons in the axial position are typically shielded and appear at a higher field (lower δ value) compared to their equatorial counterparts. The chemical shifts of the piperidine protons are generally found in the δ 1.5-3.5 ppm range.[2] The protons on the carbon adjacent to the nitrogen atom (C2 and C6) are deshielded and appear further downfield.
-
N-H Proton: If the piperidine nitrogen is unsubstituted, the N-H proton signal is often a broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.
Interpreting Coupling Constants (J-values):
The magnitude of the coupling constant between adjacent protons provides valuable information about the dihedral angle between them, which is crucial for determining the stereochemistry of the piperidine ring.
-
Axial-Axial (³J_ax,ax): Large coupling constants, typically in the range of 10-13 Hz, are indicative of a trans-diaxial relationship between two protons on adjacent carbons.
-
Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq): Smaller coupling constants, typically in the range of 2-5 Hz, are observed for these interactions.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.
Characteristic Chemical Shift Ranges:
| Functional Group | Typical ¹³C Chemical Shift (δ, ppm) |
| Pyrazole C3 | 140-155 |
| Pyrazole C4 | 100-115 |
| Pyrazole C5 | 125-140 |
| Piperidine C2, C6 | 40-60 |
| Piperidine C3, C5 | 20-40 |
| Piperidine C4 | 25-50 |
Note: These ranges are approximate and can be influenced by substituents.[3]
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Dissolve 5-10 mg of the pyrazole-piperidine compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spinner turbine.
Data Acquisition:
A standard suite of 1D and 2D NMR experiments is recommended for the complete structural elucidation of pyrazole-piperidine compounds.
Caption: Workflow for comprehensive NMR analysis of pyrazole-piperidine compounds.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrational Frequencies
The IR spectrum of a pyrazole-piperidine compound will exhibit characteristic absorption bands corresponding to the vibrational modes of both the pyrazole and piperidine rings, as well as any substituents.
| Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Piperidine) | 3300-3500 | Medium, often broad | Present if the piperidine nitrogen is a secondary amine. |
| C-H Stretch (Aromatic/Pyrazole) | 3000-3150 | Medium to Weak | |
| C-H Stretch (Aliphatic/Piperidine) | 2850-3000 | Strong | |
| C=N Stretch (Pyrazole) | 1580-1650 | Medium to Strong | |
| C=C Stretch (Pyrazole/Aromatic) | 1450-1600 | Medium to Strong | |
| N-N Stretch (Pyrazole) | 1100-1200 | Medium | [4] |
| C-N Stretch (Piperidine) | 1000-1250 | Medium |
The "fingerprint region" (below 1500 cm⁻¹) contains a complex series of absorptions that are unique to the overall molecular structure and can be used for definitive identification by comparison with a reference spectrum.
Experimental Protocol for IR Spectroscopy
Sample Preparation (Thin Film Method for Solids):
-
Dissolve a small amount (2-5 mg) of the solid pyrazole-piperidine compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
-
Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Mount the salt plate in the sample holder of the IR spectrometer.
Data Acquisition:
-
Record a background spectrum with an empty sample compartment.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.
Ionization Techniques
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound.[5]
-
Electron Ionization (EI): A hard ionization technique that leads to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and aids in structural elucidation.[5]
Characteristic Fragmentation Pathways
The fragmentation of pyrazole-piperidine compounds is influenced by the site of initial ionization and the relative stability of the resulting fragments. The nitrogen atoms in both the pyrazole and piperidine rings are common sites of ionization.
Common Fragmentation Pathways for the Piperidine Ring:
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a dominant fragmentation pathway, leading to the formation of a stable iminium ion. The largest substituent at the α-carbon is often preferentially lost.[6]
-
Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.
Fragmentation of the Pyrazole Ring:
The pyrazole ring is relatively stable due to its aromatic character. Fragmentation may involve the loss of small molecules such as HCN or N₂. The specific fragmentation pathway will depend on the nature and position of the substituents.[7]
Caption: Generalized fragmentation pathways for pyrazole-piperidine compounds in mass spectrometry.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the pyrazole-piperidine compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
For ESI, the addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can enhance ionization, depending on the nature of the analyte.
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
For ESI, the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) are optimized to maximize the signal of the [M+H]⁺ ion.
-
For EI, the sample is introduced via a direct insertion probe or a gas chromatography (GC) system, and the electron energy is typically set to 70 eV.
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[8]
Conclusion
The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive framework for the unambiguous structural characterization of novel pyrazole-piperidine compounds. A thorough understanding of the principles behind each technique and the characteristic spectroscopic features of this important class of molecules is essential for researchers in medicinal chemistry and drug development. By following the systematic approaches and experimental protocols outlined in this guide, scientists can confidently elucidate the structures of their synthesized compounds, paving the way for a deeper understanding of their structure-activity relationships and the advancement of new therapeutic agents.
References
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
¹H and ¹³C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]
-
SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Research. [Link]
-
Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. [Link]
-
Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]
-
4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Growing Science. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
-
Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]
-
Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules. [Link]
-
Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Pyrazole Scaffold: A Versatile Tool in Central Nervous System Disorder Research
Introduction: The prevalence of central nervous system (CNS) disorders, such as Alzheimer's disease, Parkinson's disease, epilepsy, and depression, presents a significant and growing global health challenge. The intricate nature of the CNS and the multifactorial etiologies of these disorders necessitate the development of novel therapeutic agents with diverse mechanisms of action. In this context, the pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and synthetic tractability have enabled the generation of a vast array of derivatives that interact with a wide range of biological targets within the CNS. This technical guide provides an in-depth exploration of the application of pyrazole compounds in CNS disorder research, offering both foundational knowledge and detailed experimental protocols for researchers, scientists, and drug development professionals.
I. The Pyrazole Core: A Gateway to Diverse CNS Targets
The versatility of the pyrazole ring allows for its functionalization at multiple positions, leading to compounds with distinct pharmacological profiles. This has facilitated the development of pyrazole-based molecules that modulate key players in CNS pathophysiology, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.
Modulators of Cannabinoid Receptors
The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a crucial regulator of neurotransmission, neuroinflammation, and neuronal survival. Pyrazole derivatives have been instrumental in the development of potent and selective cannabinoid receptor modulators. For instance, some pyrazole-based compounds act as agonists or antagonists at CB1 and CB2 receptors, making them valuable tools for investigating the therapeutic potential of targeting the endocannabinoid system in conditions like epilepsy, anxiety, and neurodegenerative diseases.[1]
Inhibitors of Monoamine Oxidases (MAOs)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine. Dysregulation of monoaminergic signaling is implicated in depression and Parkinson's disease. Pyrazoline derivatives, a reduced form of pyrazoles, have been extensively investigated as MAO inhibitors.[2][3] Selective inhibition of MAO-A can increase synaptic levels of serotonin and norepinephrine, offering a potential antidepressant effect.[2][3] Conversely, selective MAO-B inhibitors can prevent the breakdown of dopamine in the brain, a key strategy in the management of Parkinson's disease.[2][3]
Inhibitors of Acetylcholinesterase (AChE)
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. Acetylcholinesterase (AChE) inhibitors are a cornerstone of current Alzheimer's therapy. Numerous pyrazole-based compounds have been designed and synthesized as potent AChE inhibitors, aiming to enhance cholinergic neurotransmission and alleviate cognitive symptoms.[4][5][6] Many of these compounds also exhibit additional beneficial properties, such as antioxidant and anti-amyloid activities, making them promising multi-target drug candidates for this complex neurodegenerative disease.[5][6]
Modulators of Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the CNS, and its dysregulation is associated with a range of neurological and psychiatric disorders. Pyrazole compounds have been developed as modulators of metabotropic glutamate receptors (mGluRs). A notable example is CDPPB, a positive allosteric modulator (PAM) of mGluR5.[7][8][9] By enhancing the receptor's response to glutamate, mGluR5 PAMs hold therapeutic promise for conditions like schizophrenia and Huntington's disease.[7][10]
Modulators of Protein Aggregation
The aggregation of misfolded proteins, such as α-synuclein in Parkinson's disease and amyloid-beta in Alzheimer's disease, is a hallmark of many neurodegenerative disorders. The pyrazole compound anle138b has emerged as a novel oligomer modulator that inhibits the formation of pathological protein aggregates.[11][12] Preclinical studies have demonstrated its potential to halt disease progression in animal models of Parkinson's disease, highlighting the therapeutic potential of targeting protein aggregation with pyrazole-based molecules.[13][14][15]
II. Application Notes: Investigating Pyrazole Compounds in CNS Models
The preclinical evaluation of pyrazole compounds for CNS disorders involves a battery of in vitro and in vivo assays to characterize their pharmacological activity, efficacy, and safety profile.
In Vitro Characterization
-
Enzyme Inhibition Assays: To assess the potency of pyrazole derivatives as enzyme inhibitors (e.g., MAO, AChE), researchers typically perform in vitro kinetic assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50).
-
Receptor Binding Assays: For pyrazole compounds targeting GPCRs like cannabinoid receptors, radioligand binding assays are employed to determine their affinity (Ki) for the receptor. These assays use a radiolabeled ligand that specifically binds to the receptor and measure the ability of the test compound to displace it.
-
Functional Assays: To determine whether a compound acts as an agonist, antagonist, or allosteric modulator, functional assays are essential. For example, for mGluR5 PAMs, researchers can measure downstream signaling events, such as calcium mobilization or changes in cyclic AMP levels, in cells expressing the receptor.
In Vivo Efficacy Models
-
Anticonvulsant Activity: The anticonvulsant potential of pyrazole compounds is often evaluated in rodent models of seizures, such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[16] The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds effective against myoclonic and absence seizures.[17]
-
Antidepressant-like Activity: The tail suspension test (TST) and the forced swim test are widely used behavioral despair models in mice to screen for compounds with antidepressant-like properties.[1][3][18] A reduction in the duration of immobility in these tests is indicative of a potential antidepressant effect.
-
Motor Coordination and Neurological Deficits: In models of neurodegenerative diseases like Parkinson's and Huntington's, the rotarod test is commonly used to assess motor coordination and balance.[2][19][20] This test measures the ability of a rodent to remain on a rotating rod, and improvements in performance can indicate a therapeutic benefit of the test compound.
-
Cognitive Enhancement: To evaluate the potential of pyrazole compounds to improve cognitive function, researchers utilize various behavioral tasks in rodents, such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.
III. Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for key experiments used in the evaluation of pyrazole compounds for CNS disorders.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Principle: This protocol describes a fluorometric assay to determine the inhibitory activity of pyrazole compounds against MAO-A and MAO-B. The assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The H2O2 is then detected using a fluorescent probe.
Materials:
-
Purified recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: p-Tyramine
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Pargyline) as positive controls
-
Test pyrazole compounds
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 530-560 nm/590 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve test compounds and control inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare working solutions of enzymes, substrate, HRP, and fluorescent probe in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the test compound or control inhibitor at various concentrations to the respective wells.
-
Add 10 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to the wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Prepare a reaction mixture containing the substrate, HRP, and fluorescent probe in Assay Buffer.
-
Add 30 µL of the reaction mixture to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: In Vivo Maximal Electroshock Seizure (MES) Test in Mice
Principle: The MES test is used to evaluate the ability of a compound to prevent the spread of seizures. An electrical stimulus is delivered through corneal or ear-clip electrodes to induce a tonic hindlimb extension seizure. The abolition of this tonic extension is the endpoint indicating anticonvulsant activity.[9][21]
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal or ear-clip electrodes
-
Saline solution (0.9% NaCl)
-
Test pyrazole compound and vehicle control
-
Standard anticonvulsant drug (e.g., Phenytoin) as a positive control
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize mice to the laboratory conditions for at least 3-4 days before the experiment.
-
Administer the test compound, vehicle, or positive control to different groups of mice via the desired route (e.g., intraperitoneal, oral).
-
The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of the compound (time to peak effect).
-
-
Induction of Seizure:
-
At the predetermined time point, gently restrain the mouse.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Place the electrodes on the corneas or attach the ear clips.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[9]
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.[9] This is characterized by the rigid extension of both hindlimbs.
-
The absence of the tonic hindlimb extension is considered protection.
-
-
Data Analysis:
-
Record the number of animals protected in each treatment group.
-
Calculate the percentage of protection for each group.
-
The dose of the compound that protects 50% of the animals (ED50) can be determined using probit analysis.
-
IV. Visualization of Key Concepts
Visual aids are crucial for understanding complex biological pathways and experimental workflows. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Diagram 1: Simplified Signaling Pathway of MAO Inhibition
Caption: Pyrazole-based MAO inhibitors block the degradation of neurotransmitters.
Diagram 2: Experimental Workflow for In Vivo Anticonvulsant Screening
Caption: Workflow for evaluating the anticonvulsant activity of pyrazole compounds.
V. Data Presentation: Summarizing Preclinical Findings
Quantitative data from preclinical studies are essential for comparing the potency and efficacy of different pyrazole compounds. The following tables provide examples of how to structure such data.
Table 1: In Vitro Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target | Assay Type | IC50 / Ki (nM) |
| PYR-001 | MAO-A | Fluorometric | 15.2 |
| PYR-002 | MAO-B | Fluorometric | 8.7 |
| PYR-003 | AChE | Colorimetric | 25.4 |
| PYR-004 | CB1 Receptor | Radioligand Binding | Ki = 12.1 |
| PYR-005 | CB2 Receptor | Radioligand Binding | Ki = 5.6 |
Table 2: In Vivo Efficacy of Pyrazole Compound PYR-001 in Anticonvulsant Models
| Model | Dose (mg/kg, i.p.) | % Protection | ED50 (mg/kg) |
| MES | 10 | 25 | 18.5 |
| 20 | 62.5 | ||
| 30 | 87.5 | ||
| scPTZ | 10 | 12.5 | 22.3 |
| 20 | 50 | ||
| 30 | 75 |
VI. Conclusion
The pyrazole scaffold represents a highly valuable and versatile platform for the discovery and development of novel therapeutics for a wide range of CNS disorders. The ability to readily modify the pyrazole core allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The application notes and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the systematic evaluation of pyrazole-based compounds and accelerating the translation of promising candidates from the laboratory to the clinic. The continued exploration of pyrazole chemistry, coupled with robust preclinical testing, holds great promise for addressing the significant unmet medical needs in the realm of CNS diseases.
VII. References
-
Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]
-
Chimenti, F., Bolasco, A., Manna, F., Secci, D., Chimenti, P., Granese, A., ... & Alcaro, S. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current medicinal chemistry, 18(33), 5114–5144. [Link]
-
Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. [Link]
-
Decker, M. (2011). Pyrazole scaffold synthesis, functionalization, and applications in Alzheimer's disease and Parkinson's disease treatment (2011–2020). Molecules, 26(11), 3169. [Link]
-
D'Hooge, R., & De Deyn, P. P. (2001). Applications of the Morris water maze in the study of learning and memory. Brain research reviews, 36(1), 60-90. [Link]
-
Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock-and chemical-induced convulsions in the mouse. Current protocols in pharmacology, 45(1), 5-22. [Link]
-
Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature reviews Drug discovery, 12(9), 667-687. [Link]
-
Levin, J., Schmidt, F., Boehm, C., Prix, C., Bötzel, K., Giese, A., ... & Lorenzl, S. (2013). The oligomer modulator anle138b inhibits disease progression in a Parkinson mouse model even with treatment started after disease onset. Acta neuropathologica, 127(5), 779-780. [Link]
-
Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., ... & Williams, D. L. (2005). Allosteric activators of the M1 muscarinic acetylcholine receptor: synthesis and biological evaluation of 3-amino-5-chloro-6-methoxy-4-methyl-thieno [2, 3-b] pyridine-2-carboxylic acid cyclopropylamide (AC-90222). Journal of medicinal chemistry, 48(25), 8078-8081. [Link]
-
Lindsley, C. W., Shipe, W. B., Wolkenberg, S. E., Theberge, C. R., Lazer, E. S., Jones, C. K., & Conn, P. J. (2006). Progress toward the development of subtype-selective allosteric modulators of the metabotropic glutamate receptors. Current topics in medicinal chemistry, 6(8), 771-785. [Link]
-
McNamara, R. K., & Skelton, R. W. (1993). The neuropharmacological and neurochemical basis of the rotarod test. Brain research reviews, 18(1), 37-49. [Link]
-
MODAG. (2020, December 23). MODAG Initiates First-in-Patient Phase 1b Trial for Anle138b in Parkinson´s Disease. [Link]
-
Musial, A., Bajda, M., & Malawska, B. (2007). Recent developments in acetylcholinesterase and butyrylcholinesterase inhibitors for Alzheimer's disease. Current medicinal chemistry, 14(25), 2654-2679. [Link]
-
The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Evaluation of the Oligomer Modulator anle138b in a Seeding-based Model of Parkinson's Disease. [Link]
-
Vink, J., & Nelemans, A. (2020). The rotarod test for mice. protocols.io. [Link]
-
Kumar, R., Sahu, R., & Kumar, A. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Current Organic Chemistry, 29. [Link]
-
Wagner, J., Ryazanov, S., Leonov, A., Levin, J., Shi, S., Schmidt, F., ... & Griesinger, C. (2013). Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. Acta neuropathologica, 125(6), 795-813. [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. [Link]
-
Chimenti, F., Secci, D., Bolasco, A., Chimenti, P., Bizzarri, B., Granese, A., ... & Carradori, S. (2009). Synthesis and selective-MAO-B inhibitory activity of a new series of 1-thiocarbamoyl-3, 5-diaryl-4, 5-dihydro-(1H)-pyrazole derivatives. Bioorganic & medicinal chemistry letters, 19(11), 3093-3096. [Link]
-
MODAG. (2020, December 23). MODAG Initiates First-in-Patient Phase 1b Trial for Anle138b in Parkinson´s Disease. [Link]
-
Kumar, R., Sahu, R., & Kumar, A. (2025). Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. Bentham Science. [Link]
-
Janssen Pharmaceutica NV. (2021). Cannabinoid Receptor Agonists for the Potential Treatment of Pain, Neurological Disorders, Fibrotic Diseases, Obesity, and Many More. ACS Medicinal Chemistry Letters, 12(7), 1141-1142. [Link]
-
Zhang, M., & Lindsley, C. W. (2022). Binding of a positive allosteric modulator CDPPB to metabotropic glutamate receptor type 5 (mGluR5) probed by all-atom molecular dynamics simulations. ACS chemical neuroscience, 13(23), 3324-3334. [Link]
-
Levin, J., Schmidt, F., Boehm, C., Prix, C., Bötzel, K., Giese, A., ... & Lorenzl, S. (2014). The oligomer modulator anle138b inhibits disease progression in a Parkinson mouse model even with treatment started after disease onset. Acta Neuropathologica, 127(5), 779-780. [Link]
-
El fadili, M., Boulaiz, H., Al-Mokyna, A. A., Al-Ostoot, F. H., Ed-Dahmani, M., Ez-zoubi, Y., ... & Bouachrine, M. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13. [Link]
-
Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of visualized experiments: JoVE, (75), e2609. [Link]
-
Gregory, K. J., & Conn, P. J. (2015). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Pharmaceuticals, 8(4), 709-743. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments: JoVE, (59), e3769. [Link]
-
Ayton, S., Lei, P., & Bush, A. I. (2015). mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. Neuropsychopharmacology, 40(10), 2537-2545. [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. [Link]
-
Chimenti, F., Bolasco, A., Manna, F., Secci, D., Chimenti, P., Granese, A., ... & Alcaro, S. (2011). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 18(33), 5114-5144. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
-
Lindsley, C. W., Emmitte, K. A., & Conn, P. J. (2008). Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5). Accounts of chemical research, 41(12), 1620-1631. [Link]
-
Khan, I., Ali, A., Ahmed, S., Khan, I., & Ahmed, S. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(21), 6485. [Link]
-
INDIGO Biosciences. (n.d.). Human CB1R Reporter Assay Kit. [Link]
-
BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]
Sources
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. Rotarod-Test for Mice [protocols.io]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. mdpi.com [mdpi.com]
- 14. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 17. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 18. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
Application Note & Protocols: A Multi-Stage Framework for the Preclinical Evaluation of Pyrazole-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility and Therapeutic Promise of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems allow it to form critical interactions with a wide array of biological targets.[1] This versatility has led to the development of pyrazole-based inhibitors for diverse enzyme families, including protein kinases, cyclooxygenases (COX), and xanthine oxidase.[2][3][4]
Prominent examples underscore the scaffold's therapeutic impact:
-
Celecoxib , a selective COX-2 inhibitor, leverages the pyrazole core to achieve its anti-inflammatory effects while aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5][6][7]
-
Allopurinol , a cornerstone in gout management, is a pyrazole derivative that inhibits xanthine oxidase, thereby reducing uric acid production.[8][9][10]
-
A multitude of kinase inhibitors in oncology pipelines feature a pyrazole moiety to target aberrant signaling pathways that drive cancer proliferation.[1][11][12]
Given this broad applicability, a robust and logically staged experimental design is paramount for the efficient characterization and advancement of novel pyrazole-based drug candidates. This guide provides a comprehensive framework, moving from initial biochemical validation to complex cellular characterization, ensuring that each step builds upon the last to create a self-validating data package for lead candidate selection.
Stage 1: Foundational Biochemical Characterization
The initial phase of study focuses on confirming direct interaction between the inhibitor and its purified target enzyme. The primary goal is to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Core Concept: Why Start with Biochemical Assays?
Biochemical assays provide the most direct and unbiased measure of a compound's ability to inhibit its target.[13] By using purified, recombinant enzymes, we eliminate the complexities of a cellular environment (e.g., membrane permeability, off-target effects, drug metabolism), allowing for a clean assessment of the direct inhibitor-enzyme interaction. This is the foundational proof-of-concept for any inhibitor discovery program.[14]
Workflow for Pyrazole Inhibitor Evaluation
Caption: Pyrazole inhibitor targeting a primary kinase (RAF) with potential off-target effects.
Data Presentation: Kinome Profiling Results
A common way to visualize selectivity is a kinome tree plot or a simple table summarizing potent off-target hits.
| Target | % Inhibition @ 1 µM PYR-003 | IC50 (nM) | Notes |
| Kinase A (On-Target) | 98% | 8.9 | Potent, desired activity |
| Kinase B | 85% | 75 | Significant off-target |
| Kinase C | 55% | 450 | Moderate off-target |
| Kinase D | 12% | >10,000 | Not significant |
| Kinase E | 8% | >10,000 | Not significant |
This data allows researchers to calculate a selectivity score and guides further medicinal chemistry efforts to improve the compound's specificity.
Conclusion
The systematic, multi-stage approach detailed in this guide provides a robust framework for the comprehensive evaluation of novel pyrazole-based inhibitors. By logically progressing from foundational biochemical potency and MoA studies to cellular activity, target engagement, and selectivity profiling, researchers can build a high-confidence data package. This self-validating workflow ensures that only the most promising candidates, with confirmed potency, a well-understood mechanism, and a favorable selectivity profile, are advanced into more complex preclinical and clinical development, maximizing the potential for success.
References
- Al-Suwaidan, I. A., Al-Obaid, A. M., Abuelizz, H. A., Alkahtani, H. M., Ayyad, R. R., Brogi, S., El-Azab, A. S., & Abdel-Aziz, A. A.-M. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
- BMG LABTECH. (2020). Kinase assays.
- Oncolines B.V. (2024). Kinome Profiling.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews.
- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (2014). Drug Design and Discovery: Principles and Applications. Journal of Healthcare Engineering.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Khan Academy. Enzyme inhibition and kinetics graphs.
- Servin-Abad, L., & Rodriguez-Silverio, J. (2012). [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. Cirugia y cirujanos.
- Abdel-Aziz, A. A.-M., El-Azab, A. S., Brogi, S., Ayyad, R. R., Alkahtani, H. M., Abuelizz, H. A., Al-Suwaidan, I. A., & Al-Obaid, A. M. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances.
- Foley, C. A., Potjewyd, F., & Fry, D. C. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hart, K. M., Robers, M. B., & Vidadala, R. S. R. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. Cell Chemical Biology.
- McCormack, P. L., & Scott, L. J. (2000). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Expert Opinion on Pharmacotherapy.
- Di Ianni, M. E., Dell'Elba, G., Ammazzalorso, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Sulpizio, M. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences.
- Reaction Biology. (n.d.). Kinase Drug Discovery Services.
- Cao, H., Ren, W., & Wang, X. (2018). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry.
- Soliman, D. H., Nafie, M. S., & Al-Azhar University. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry.
- Carna Biosciences, Inc. (n.d.). Profiling Data & Kinome Plot of 60 FDA Approved Kinase Inhibitors.
- Selvita. (2025). A Practical Guide to Target Engagement Assays.
- Al-Suwaidan, I. A., Al-Obaid, A. M., Abuelizz, H. A., Alkahtani, H. M., Ayyad, R. R., Brogi, S., El-Azab, A. S., & Abdel-Aziz, A. A.-M. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega.
- Wang, T., Liu, J., & Zhang, J. (2017). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Expert Opinion on Drug Discovery.
- Fajemiroye, J. O., Galdino, P. M., Alves, S. F., de Cássia da Silveira e Sá, R., de Oliveira, L. P., Ghedini, P. C., & Menegatti, R. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Hori, M., & Nishino, T. (2007). [Inhibitors of xanthine oxidoreductase]. Nihon rinsho. Japanese journal of clinical medicine.
- Alam, M. S., & Lee, D.-U. (2021). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Zhang, Y., & Wei, D. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Medicosis Perfectionalis. (2020). Gout Treatment - Xanthine Oxidase Inhibitors - Allopurinol and Febuxostat - YouTube.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- Board, P. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?
- Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. brieflands.com [brieflands.com]
- 4. [Inhibitors of xanthine oxidoreductase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. selvita.com [selvita.com]
- 14. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial investigation of the novel compound 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine as a potential therapeutic agent. Given the prevalence of the pyrazole and piperidine scaffolds in numerous FDA-approved drugs, this compound represents a promising starting point for drug discovery campaigns. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. Similarly, the piperidine moiety is a key pharmacophore in many centrally active and peripherally acting drugs. This guide outlines a strategic, multi-tiered approach to characterize the synthesis, biological activity, and preclinical profile of this compound. We present detailed, field-proven protocols for in vitro and in vivo assays, along with the scientific rationale behind each experimental step. This document is designed to empower research teams to efficiently evaluate the therapeutic potential of this and structurally related molecules.
Introduction: The Scientific Rationale
The core structure of this compound combines three key motifs, each with a strong precedent in medicinal chemistry:
-
The Pyrazole Core: This five-membered aromatic heterocycle is a "privileged scaffold" in drug discovery, found in drugs like the anti-inflammatory celecoxib and the anticancer agent crizotinib. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive core for designing new therapeutics.[1]
-
The Piperidine Moiety: This saturated heterocycle is a common feature in a vast array of pharmaceuticals. Its conformational flexibility allows it to interact with a variety of biological targets, and it can be readily functionalized to modulate physicochemical properties.
-
The 4-Methoxyphenyl Group: The methoxy group can influence a molecule's pharmacokinetic properties, such as absorption and metabolism. It can also form key interactions with biological targets.
Given these structural features, we hypothesize that this compound may exhibit therapeutic potential in oncology and inflammatory diseases. The following sections provide a roadmap for the systematic evaluation of this compound.
Synthesis and Characterization
A plausible synthetic route for this compound can be adapted from established methods for similar pyrazole-piperidine compounds. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of the target compound.
A detailed, step-by-step synthetic protocol is provided in the appendix. Following synthesis, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis is crucial to confirm the structure and purity of the compound.
In Vitro Biological Evaluation: A Tiered Screening Approach
We propose a tiered approach to in vitro screening, starting with broad assessments of cytotoxicity and then moving to more specific, target-oriented assays based on the initial findings.
Tier 1: Initial Cytotoxicity Screening
The first step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This will help determine if the compound has potential as an anti-cancer agent and will also inform the concentration range for subsequent assays.
Protocol: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][3][4][5]
-
Add 100 µL of solubilization solution to each well and incubate for 2-4 hours in the dark at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher potency.[1][6]
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 8.9 |
| HCT116 | Colon | 3.5 |
Tier 2: Mechanistic Assays
Based on the initial screening results and the known activities of pyrazole derivatives, we propose investigating two primary mechanisms of action: anti-inflammatory and anti-cancer.
3.2.1. Anti-Inflammatory Activity
A key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2.
Protocol: COX-2 Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂). A fluorescent probe then reacts with PGG₂ to produce a fluorescent signal. Inhibition of COX-2 by the test compound results in a decrease in the fluorescent signal.[7][8][9]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare dilutions of the test compound and positive control (Celecoxib) in COX Assay Buffer.
-
To each well of the 96-well plate, add the COX Assay Buffer, COX Probe, and the test compound or control.
-
Initiate the reaction by adding human recombinant COX-2 enzyme to each well.
-
Incubate for 10 minutes at 37°C.
-
Start the reaction by adding arachidonic acid to each well.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.
Data Analysis: Calculate the rate of the reaction (slope of the kinetic curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.
Potential Signaling Pathway: NF-κB
Many anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: Potential inhibition of the NF-κB signaling pathway.[10][11][12][13][14]
3.2.2. Anti-Cancer Mechanism
Should the compound show significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Additionally, targeting key signaling pathways involved in cancer progression is a common strategy.
Potential Signaling Pathway: K-Ras
The K-Ras signaling pathway is frequently mutated in various cancers and is a critical driver of cell proliferation and survival.
Caption: Potential modulation of the K-Ras signaling pathway.[15][16][17][18][19]
In Vivo Efficacy Models
Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy in a whole-organism context.
Anti-Inflammatory Model
Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan injection into the rat paw induces an acute, localized inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is measured by its ability to reduce this swelling.[20][21][22][23][24]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan solution (1% in saline)
-
Test compound formulation
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Acclimatize rats for at least one week.
-
Administer the test compound or positive control (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.
Anti-Cancer Model
Protocol: Human Tumor Xenograft in Immunocompromised Mice
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The efficacy of the test compound is evaluated by its ability to inhibit tumor growth.[25][26][27]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line (e.g., HCT116)
-
Matrigel
-
Test compound formulation
-
Vehicle control
-
Calipers
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Preclinical ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical for the successful development of a drug candidate.
In Vitro ADME Assays
Protocol: Metabolic Stability in Human Liver Microsomes/Hepatocytes
Principle: The compound is incubated with human liver microsomes or hepatocytes, which contain drug-metabolizing enzymes. The disappearance of the parent compound over time is measured to determine its metabolic stability.[28][29][30][31][32]
Procedure:
-
Incubate the test compound at a final concentration of 1 µM with human liver microsomes (0.5 mg/mL) or hepatocytes (1 x 10⁶ cells/mL) in the presence of NADPH at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol: Caco-2 Permeability Assay
Principle: The Caco-2 cell line, when grown as a monolayer, forms tight junctions and differentiates to resemble the intestinal epithelium. This model is used to predict the oral absorption of a compound.[33][34][35][36][37]
Procedure:
-
Culture Caco-2 cells on permeable filter supports for 21 days.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.
-
In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side to determine the Papp in the B-to-A direction.
Data Analysis: Calculate the Papp values. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters.
Table 2: Summary of Key Preclinical Assays
| Assay | Purpose | Key Parameters | Desired Outcome |
| In Vitro Efficacy | |||
| MTT Assay | Assess cytotoxicity | IC₅₀ | Potent (low µM to nM range) and selective for cancer cells |
| COX-2 Inhibition | Determine anti-inflammatory activity | IC₅₀ | Potent and selective for COX-2 over COX-1 |
| In Vivo Efficacy | |||
| Carrageenan-Induced Paw Edema | Evaluate in vivo anti-inflammatory effect | % inhibition of edema | Significant reduction in paw volume compared to control |
| Xenograft Model | Assess in vivo anti-cancer activity | Tumor Growth Inhibition (TGI) | Significant TGI with minimal toxicity |
| ADME/Tox | |||
| Metabolic Stability | Predict hepatic clearance | In vitro half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) | Moderate to low clearance |
| Caco-2 Permeability | Predict oral absorption | Apparent Permeability (Papp), Efflux Ratio | High permeability, low efflux |
| hERG Assay | Assess risk of cardiotoxicity | IC₅₀ | IC₅₀ > 10 µM |
| Ames Test | Evaluate mutagenic potential | Mutagenicity | Non-mutagenic |
Conclusion and Future Directions
This document provides a foundational framework for the initial preclinical evaluation of this compound. The proposed tiered approach, from in vitro screening to in vivo efficacy and ADME/Tox profiling, allows for a systematic and data-driven assessment of its therapeutic potential. Positive outcomes in these initial studies would warrant further investigation, including lead optimization to improve potency and pharmacokinetic properties, comprehensive toxicology studies, and elucidation of the precise molecular mechanism of action. The structural motifs present in this compound offer a rich platform for the development of novel therapeutics in oncology and inflammatory diseases.
References
- Alonso, J. L., & Domínguez, V. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 13(8), 1234.
-
European Commission, Joint Research Centre. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Gao, H., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101781.
- Lito, P., et al. (2023). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. Cancers, 15(3), 850.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
- Moghadam, M. H., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 46(5), 535–540.
-
Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
- University of California, San Francisco. (n.d.). Xenograft Tumor Assay Protocol.
-
Wikipedia. (n.d.). NF-κB. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. RSC Advances, 13(42), 29403-29417.
-
National Center for Biotechnology Information. (n.d.). KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics. Retrieved from [Link]
-
Wikipedia. (n.d.). KRAS. Retrieved from [Link]
- BD Biosciences. (2012).
- Posadas, I., et al. (2017). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 1548, pp. 135-141). Humana Press.
-
Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]
- Google Patents. (n.d.). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
- A generic protocol outline for Caco-2 assays.
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX)
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
- A generic protocol outline for Caco-2 assays.
- Wang, Z., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), e50624.
- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
- Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
MDPI. (2023). KRAS Inhibition in Pancreatic Ductal Adenocarcinoma. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- BiochemSphere. (2023). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
-
Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. Retrieved from [Link]
-
YouTube. (2016). Cancer cell biology: mutated KRAS & reciprocal signalling. Retrieved from [Link]
- ResearchGate. (2015). MTT Proliferation Assay Protocol.
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
- Oreate AI Blog. (2023). Understanding IC50: A Comprehensive Guide to Calculation.
-
SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]
- World Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre.
- ResearchGate. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
Sources
- 1. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KRAS - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 23. inotiv.com [inotiv.com]
- 24. wvj.science-line.com [wvj.science-line.com]
- 25. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 27. bio-protocol.org [bio-protocol.org]
- 28. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. bdj.co.jp [bdj.co.jp]
- 31. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 32. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 33. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 34. Caco-2 Permeability | Evotec [evotec.com]
- 35. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 36. researchgate.net [researchgate.net]
- 37. enamine.net [enamine.net]
Troubleshooting & Optimization
stability issues of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine in solution
Topic: Stability, Solubility, and Analytical Handling in Solution
Executive Summary
This guide addresses the physicochemical stability and handling of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine .[1][2] This molecule presents a "dual-personality" challenge in solution: the piperidine moiety renders it a secondary amine base (susceptible to oxidation and pH-dependent solubility), while the phenyl-pyrazole core introduces annular tautomerism and UV-sensitivity.[1][2]
Users most frequently report issues regarding unexpected precipitation in biological buffers , HPLC peak splitting , and gradual loss of potency in DMSO stocks .[2] The following protocols are designed to mitigate these specific failure modes.
Module 1: Solubility & Precipitation Troubleshooting
The Core Issue: The pH-Solubility Trap
Users often dissolve the compound in DMSO and dilute into a neutral buffer (PBS, pH 7.4), only to observe precipitation within hours.[2]
-
Scientific Causality: The piperidine nitrogen has a
of approximately 11.2 [1]. At pH 7.4, the amine is protonated ( ), which theoretically aids solubility.[2] However, the lipophilic phenyl-pyrazole tail exerts a strong "salting-out" effect.[1][2] If the final concentration exceeds the thermodynamic solubility limit of the protonated species (often <100 in high-salt buffers), the compound aggregates.
Troubleshooting Workflow
Q: "My compound precipitated immediately upon dilution into media. How do I fix this?"
A: You are likely experiencing "kinetic precipitation" due to the rapid change in solvent polarity. Follow this modified solubilization protocol:
-
Acidification Strategy (Preferred):
-
Pre-complex the compound with 1-2 equivalents of HCl before adding to the buffer. This locks the piperidine in its ionic hydrochloride salt form, which is significantly more soluble than the free base [2].
-
Protocol: Add 10 mM stock (DMSO)
Add 2 eq. 0.1 M HCl Vortex Add Buffer.
-
-
The "Intermediate Dilution" Step:
Solubility Reference Table
| Solvent System | Solubility Limit (Est.) | Stability Risk | Recommendation |
| 100% DMSO | > 50 mM | Oxidation (Low) | Ideal for Stock. Store at -20°C. |
| 100% Ethanol | ~ 10-20 mM | Evaporation | Good for short-term handling.[1][2] |
| PBS (pH 7.4) | < 50 | Precipitation | High Risk. Use immediately.[1][2] |
| Acetate Buffer (pH 4.5) | > 1 mM | Hydrolysis (Negligible) | Ideal for Aqueous Assays. |
Module 2: Analytical Anomalies (HPLC Peak Splitting)
The Core Issue: Pyrazole Tautomerism
Users frequently report "double peaks" or "broad shoulders" on LC-MS, fearing sample degradation.[2]
-
Scientific Causality: The 1H-pyrazole ring undergoes annular tautomerism (proton migration between N1 and N2).[1][2] This exchange is often slow on the chromatographic timescale. In solution, the compound exists as a dynamic equilibrium of two tautomers: 3-(piperidin-4-yl) and 5-(piperidin-4-yl) forms.[1][2] Separation conditions (column, mobile phase pH) can partially resolve these species, creating the illusion of impurity [3, 4].[2]
Visualizing the Mechanism
Figure 1: The slow interconversion between pyrazole tautomers can result in peak splitting if the exchange rate (
Diagnostic Protocol
Q: "Is this a contaminant or a tautomer?"
A: Perform the "Temperature/pH Stress Test" :
-
Raise Column Temperature: Increase column temp to 45°C or 50°C . Higher thermal energy increases the proton exchange rate (
).[2] -
Adjust Mobile Phase pH: Pyrazole tautomerism is acid-base catalyzed.[1][2]
Module 3: Chemical Stability & Storage
The Core Issue: Oxidative Degradation
Long-term storage in DMSO at room temperature leads to the formation of N-oxides and potential discoloration.
-
Scientific Causality: The piperidine secondary amine is electron-rich and prone to oxidation.[1][2] DMSO is hygroscopic; absorbed water can facilitate autoxidation.[1][2] Furthermore, "old" DMSO can contain dimethyl sulfide (DMS) and peroxides, accelerating this process [6].[2]
Storage Best Practices
| Parameter | Protocol | Scientific Rationale |
| Container | Amber Glass Vials | The conjugated phenyl-pyrazole system absorbs UV light, leading to photo-isomerization or radical degradation [7].[1][2] |
| Atmosphere | Argon/Nitrogen Purge | Displaces dissolved oxygen, preventing N-oxide formation on the piperidine ring.[2] |
| Solvent Quality | Anhydrous DMSO (≥99.9%) | Water in DMSO lowers the freezing point and promotes hydrolytic/oxidative pathways.[2] |
| Thawing | Single-Use Aliquots | Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), crashing the compound out of solution over time.[1][2] |
Troubleshooting Flowchart
Figure 2: Decision matrix for diagnosing stability vs. solubility issues.
References
-
PubChem. Piperidine (Compound Summary).[1][2] National Library of Medicine.[1][2] Link
-
BenchChem Support. Enhancing the Solubility of Piperidine-Containing Compounds.Link[1][2]
-
Claramunt, R. M., et al. (1991).[1][2] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study. Journal of the Chemical Society, Perkin Transactions 2. Link[1][2]
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions.Link
-
Hansen, P. E., et al. (2014).[1][2] Tautomerism in Pyrazoles.[1][2][3][4] Current Organic Chemistry.[1][2] Link
-
Novartis Institutes. Stability of screening compounds in wet DMSO.[1][2] Journal of Biomolecular Screening.[1][2] Link
-
ACS Omega. Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors.[1][2]Link[1][2]
Sources
- 1. 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine | C14H16ClN3 | CID 449126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Elucidating the Mechanism of Action of Pyrazole Compounds
Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and its presence in a multitude of clinically successful drugs.[1][2] From the anti-inflammatory celecoxib to the anti-cancer agent ruxolitinib, pyrazole derivatives have demonstrated a remarkable capacity to interact with a wide array of biological targets, including enzymes, G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors.[2][3][4][5][6][7][8][9][10] This diversity in pharmacological activity underscores the critical importance of a rigorous and systematic approach to confirming the precise mechanism of action (MoA) for any novel pyrazole compound.[1]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to meticulously dissect and validate the MoA of novel pyrazole compounds. Moving beyond a mere listing of techniques, we will delve into the causality behind experimental choices, ensuring a self-validating workflow that builds a robust and compelling mechanistic narrative.
The Strategic Workflow: From Unbiased Discovery to Definitive Validation
A successful MoA elucidation campaign is a multi-pronged endeavor that logically progresses from broad, unbiased screening to highly specific, hypothesis-driven validation. This iterative process ensures that the identified primary target and its downstream consequences are not artifacts but a true representation of the compound's biological activity.
Caption: A strategic workflow for MoA confirmation.
Phase 1: Unbiased Target Identification - Casting a Wide Net
The initial step is to identify the potential molecular targets of your pyrazole compound without preconceived notions. This unbiased approach is crucial for discovering novel mechanisms or unexpected off-target effects.
Affinity Purification-Mass Spectrometry (AP-MS)
Expertise & Experience: AP-MS is a powerful technique to "fish" for interacting proteins from a complex cellular lysate.[11][12][13] By immobilizing the pyrazole compound, we can selectively capture its binding partners for identification by mass spectrometry.
Experimental Protocol: Affinity Purification-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of your pyrazole compound with a linker and an affinity tag (e.g., biotin). It is critical to ensure that the modification does not abrogate the compound's biological activity.
-
Immobilization: Covalently attach the biotinylated pyrazole probe to streptavidin-coated magnetic beads.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line that exhibits a phenotypic response to the compound.
-
Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for the formation of compound-protein complexes.
-
Washing: Perform a series of stringent washes to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to a control (e.g., beads with a non-biotinylated compound or no compound).
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[2][14][15][16][17] This in-cell assay provides evidence of direct target engagement in a physiological context.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat intact cells with your pyrazole compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).[17]
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins.[16]
-
Protein Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting.[16]
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization.
Phase 2: Biophysical Validation - Quantifying the Interaction
Once potential targets are identified, it is imperative to confirm direct binding and quantify the interaction parameters.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare purified target protein and your pyrazole compound in the same buffer.
-
ITC Experiment: Load the protein into the sample cell and the compound into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
Expertise & Experience: SPR is a highly sensitive, label-free technique for real-time monitoring of biomolecular interactions.[18][19][20][21] It provides kinetic information, including the association rate (ka) and dissociation rate (kd), in addition to the binding affinity (Kd).
Experimental Protocol: Surface Plasmon Resonance
-
Ligand Immobilization: Covalently immobilize the purified target protein (ligand) onto the surface of a sensor chip.[18]
-
Analyte Injection: Flow a series of concentrations of your pyrazole compound (analyte) over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time as the analyte binds to (association) and dissociates from (dissociation) the immobilized ligand.[18]
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.[18]
-
Kinetic Analysis: Globally fit the sensorgram data to a suitable binding model to determine ka, kd, and Kd.
Table 1: Comparison of Biophysical Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Information | Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Kd, Association rate (ka), Dissociation rate (kd) |
| Throughput | Low to medium | Medium to high |
| Sample Consumption | High | Low |
| Immobilization | Not required | Ligand immobilization required |
Phase 3: Functional Characterization - Linking Binding to Biology
Confirming a direct interaction is only part of the story. The next crucial phase is to demonstrate that this binding event translates into a functional consequence.
Enzymatic Assays
Expertise & Experience: If the identified target is an enzyme, a direct measure of its inhibition or activation by the pyrazole compound is essential. For kinases, a common target for pyrazoles, various assay formats are available.[1][22][23][24][25]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (peptide or protein), and ATP.[22][25]
-
Compound Addition: Add varying concentrations of your pyrazole compound.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase.
-
Detection: Measure the extent of substrate phosphorylation. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated product (e.g., ELISA).[24]
-
IC50 Determination: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Hypothetical signaling pathway inhibited by a pyrazole compound.
Case Studies: Pyrazoles in the Clinic
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor. [4][5][8][10]Its MoA was confirmed through enzymatic assays demonstrating high selectivity for COX-2 over COX-1, and cellular assays showing inhibition of prostaglandin E2 production in inflammatory cells. * Ruxolitinib (Jakafi®): An inhibitor of Janus kinases (JAK1 and JAK2). [3][6][7][9][26]Its MoA was elucidated through kinase inhibition assays, and its effect on downstream signaling was confirmed by demonstrating the inhibition of STAT3 phosphorylation in cellular models. [9]
Conclusion: Building a Cohesive Mechanistic Narrative
Confirming the mechanism of action of a novel pyrazole compound is a journey that requires a logical and multi-faceted experimental approach. By systematically progressing from unbiased target discovery to rigorous biophysical and functional validation, researchers can build a compelling and accurate narrative of their compound's biological activity. This in-depth understanding is not only academically vital but is a prerequisite for the successful translation of a promising molecule from the laboratory to the clinic.
References
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
-
Bio-protocol. (n.d.). Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]
-
Gingras, A. C., Abe, K. T., & Raught, B. (2019). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 14(11), 3249–3272. [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]
-
Houshmand, P., & Salar, A. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing. [Link]
-
News-Medical.Net. (2018, August 23). Celebrex (Celecoxib) Pharmacology. [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
-
Knippschild, U., Krüger, M., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]
-
Patel, P., & Patel, M. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
-
University of New South Wales. (n.d.). Guide to Running an SPR Experiment. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Jakafi® (ruxolitinib). (n.d.). Mechanism of action. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Wikipedia. (n.d.). Ruxolitinib. [Link]
-
StatPearls. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
-
National Center for Biotechnology Information. (2014). Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
University of New South Wales. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. [Link]
-
Dr Matt & Dr Mike. (2018, February 8). Celecoxib -NSAID Mechanism of Action [Video]. YouTube. [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
-
PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
ResearchGate. (2023, February 14). (PDF) A beginner's guide to surface plasmon resonance. [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Wikipedia. (n.d.). Celecoxib. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Al-Kofahi, M., & Waggoner, L. (2019). Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis. Blood, 134(2), 147–159. [Link]
-
Bio-Rad. (n.d.). Getting Started with SPR. [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. [Link]
-
Mass Spectrometry Facility. (2018, December 12). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
-
Taylor & Francis. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
ResearchGate. (2025, November 13). (PDF) Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hcp.jakafi.com [hcp.jakafi.com]
- 7. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. PathWhiz [pathbank.org]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 13. wp.unil.ch [wp.unil.ch]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. news-medical.net [news-medical.net]
- 17. tandfonline.com [tandfonline.com]
- 18. portlandpress.com [portlandpress.com]
- 19. dhvi.duke.edu [dhvi.duke.edu]
- 20. unsw.edu.au [unsw.edu.au]
- 21. researchgate.net [researchgate.net]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. In vitro kinase assay [protocols.io]
- 26. ashpublications.org [ashpublications.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. This is particularly true for pyrazole derivatives, a class of heterocyclic compounds with a vast and expanding range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The structural diversity within this class presents unique analytical challenges, making a well-designed and rigorously validated analytical method paramount for accurate quantification and impurity profiling.
This guide provides an in-depth comparison of common analytical techniques for pyrazole derivatives and a detailed walkthrough of the method validation process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind experimental choices, ensuring your methods are not only compliant but also scientifically sound and robust.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is the first critical decision in method development. The choice depends on the physicochemical properties of the pyrazole derivative (e.g., volatility, polarity, chromophores), the nature of the sample matrix, and the intended purpose of the analysis (e.g., potency assay, impurity testing, pharmacokinetic studies). The three most common techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile components in the gas phase followed by detection based on mass-to-charge ratio. | Measurement of light absorption by the analyte in a solution at a specific wavelength. |
| Applicability | Highly versatile for a wide range of pyrazole derivatives, including non-volatile and thermally labile compounds. The most common choice for purity and assay. | Suitable for volatile and thermally stable pyrazole derivatives. Often used for impurity identification. | Primarily for quantification of the pure substance in simple matrices; limited specificity. |
| Specificity | High, especially with selective detectors like Diode Array (DAD/PDA) which can also provide spectral information to assess peak purity. | Very high, provides structural information for identification of unknowns and confirmation of knowns. | Low; susceptible to interference from other absorbing species in the sample matrix. |
| Sensitivity | Good to excellent, with typical Limits of Quantification (LOQ) in the µg/mL to ng/mL range.[2][3] | Excellent, often reaching picogram levels, making it ideal for trace analysis. | Moderate, with LOQs typically in the µg/mL range. |
| Quantitative Accuracy & Precision | Excellent; considered the gold standard for pharmaceutical quantification. | Good, but can be affected by matrix effects and derivatization steps if required. | Good for pure substances, but less accurate in complex mixtures due to potential interferences. |
| Key Advantage | Broad applicability and high precision for quantification.[1][2][4] | Unparalleled specificity for identification. | Simplicity, speed, and low cost. |
| Limitation | Requires soluble analytes; can be more complex to develop methods for. | Limited to volatile and thermally stable compounds; may require derivatization. | Lack of specificity; not suitable for impurity profiling or complex samples. |
Expert Insight: For most pyrazole derivatives in a drug development setting, Reverse-Phase HPLC (RP-HPLC) with UV detection is the workhorse technique . Its versatility in handling a wide range of polarities and its high precision make it ideal for both assay and impurity analysis. GC-MS becomes invaluable when dealing with volatile impurities or when definitive structural elucidation of a degradant is required. UV-Vis spectroscopy, while simple, is generally relegated to very specific applications like dissolution testing or raw material identification where the sample matrix is well-controlled and simple.
The Workflow of Analytical Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for a pyrazole derivative, based on ICH Q2(R1) guidelines.
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocols for HPLC Method Validation
Here, we provide step-by-step protocols for validating an HPLC method for the quantification of a novel pyrazole derivative, adhering to ICH Q2(R1) guidelines.
System Suitability Testing (SST)
Causality: Before any validation or sample analysis, you must confirm that the chromatographic system is performing adequately on that day. SST is a non-negotiable prerequisite to ensure the reliability of the results generated.[1][5][6][7]
Protocol:
-
Prepare a standard solution of the pyrazole derivative at a concentration of 100 µg/mL.
-
Inject this solution six replicate times into the HPLC system.
-
Calculate the following parameters from the six chromatograms:
-
Retention Time (RT): The time at which the peak elutes.
-
Peak Area: The integrated area under the peak.
-
Tailing Factor (T): A measure of peak symmetry.
-
Theoretical Plates (N): A measure of column efficiency.
-
-
Acceptance Criteria:
Specificity and Forced Degradation Studies
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to generate potential degradation products and prove the method is "stability-indicating."[9][10][11]
Protocol:
-
Sample Preparation: Prepare solutions of the pyrazole derivative (e.g., 100 µg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for a specified duration as per ICH Q1B.
-
-
Analysis: Analyze the unstressed and stressed samples by the HPLC method.
-
Evaluation:
-
The peak for the pyrazole derivative should be well-resolved from any degradation product peaks.
-
Use a PDA/DAD detector to assess peak purity of the analyte peak in the presence of degradants. The purity angle should be less than the purity threshold.
-
Aim for 5-20% degradation of the active substance to ensure that the stress conditions were appropriate.[11]
-
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][3]
Protocol:
-
Prepare a stock solution of the pyrazole derivative standard.
-
Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay, this is typically 80% to 120% of the target concentration.[1] For example, for a target of 100 µg/mL, prepare solutions at 80, 90, 100, 110, and 120 µg/mL.
-
Inject each concentration in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.998.[12]
-
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a placebo with known amounts of the analyte.
Protocol:
-
Prepare a placebo mixture (all formulation components except the active pyrazole derivative).
-
Spike the placebo with the pyrazole derivative at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the concentration of the pyrazole derivative.
-
Evaluation:
-
Calculate the percentage recovery for each sample.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each concentration level.[4]
-
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of the pyrazole derivative at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.
-
Calculate the %RSD for this set of six samples.
-
Perform a statistical comparison (e.g., an F-test) of the two sets of data to assess the overall precision.
-
-
Acceptance Criterion: The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][12]
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte to the noise level of the baseline around the peak.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
Inject solutions at the determined LOQ concentration six times and calculate the %RSD to confirm precision at this level.
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[1][4]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Analyze a system suitability solution under each of these modified conditions.
-
Evaluation:
-
Assess the impact of these changes on the system suitability parameters (e.g., retention time, tailing factor, resolution).
-
Acceptance Criterion: The system suitability parameters should remain within their acceptance criteria, demonstrating the method's robustness.
-
Logical Decision Making in Method Development
The following diagram illustrates the thought process a scientist might follow when selecting and developing an analytical method for a new pyrazole derivative.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of analytical methods for pyrazole derivatives is a systematic process that ensures the generation of reliable and accurate data, which is fundamental to drug development and quality control. By adopting a logical, science-driven approach grounded in ICH guidelines, researchers can develop robust and defensible analytical methods. While HPLC stands out as the most versatile and widely used technique, a thorough understanding of the capabilities of GC-MS and UV-Vis spectroscopy allows for the selection of the most appropriate tool for a given analytical challenge. The detailed protocols and comparative data presented in this guide serve as a practical resource for scientists, empowering them to navigate the complexities of method validation with confidence and scientific integrity.
References
-
International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. Retrieved from [Link]
-
ResearchGate. (2017). FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Practical - System Suitability Test. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
IJRPR. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
-
International Journal of Scientific Research and Technology. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Development and validation of stability indicating RP-HPLC method for estimation of Brexpiprazole from bulk and tablet form. Retrieved from [Link]
-
Labcompliance. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Retrieved from [Link]
-
BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
-
YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
SciSpace. (n.d.). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products. Retrieved from [Link]
-
ResearchGate. (2018). A COMPARATIVE ANALYSIS OF UV-VISIBLE SPECTROSCOPIC METHOD VS HPLC METHOD FOR DETERMINATION OF CONTENT ASSAY OF CIPROFLOXACIN 500 MG TABLETS. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Retrieved from [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]
-
Lab Manager. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]
-
Research Journal of Pharmaceutical Sciences. (n.d.). analysis of UV-visible spectroscopic method vs HPLC me rmining content assay of ciprofloxacin 500 MG tablets. Retrieved from [Link]
-
Austin Publishing Group. (n.d.). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 7. HPLC Calibration Process Parameters in Terms of System Suitability Test [austinpublishinggroup.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine
As drug discovery and development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)piperidine, a substituted pyrazole compound. The procedures outlined here are grounded in established principles of laboratory safety and environmental stewardship, ensuring that your research remains compliant and responsible.
The causality behind these protocols is simple: improper disposal of specialized chemical reagents can lead to regulatory non-compliance, environmental contamination, and potential health hazards. By understanding the chemical nature of this compound and adhering to a validated disposal workflow, we can mitigate these risks effectively.
Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its likely hazard profile by examining its constituent chemical motifs: a piperidine ring, a pyrazole core, and a methoxyphenyl group.
-
Piperidine Moiety: Piperidine itself is a flammable, corrosive, and toxic organic base.[1][2][3] It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[2][3]
-
Substituted Pyrazole Moiety: Pyrazole derivatives are widely used in pharmaceuticals. While many are stable, they are nitrogen-containing heterocyclic compounds that can release nitrogen oxides (NOx) upon thermal decomposition.[4] Some substituted pyrazoles may also cause skin and eye irritation.[4]
-
Methoxyphenyl Moiety: Compounds like 4-methoxyphenol can cause severe skin and eye irritation.[5] Environmentally, methoxychlor (a related compound) is known to bind to soil and sediment and can bioconcentrate in aquatic organisms.[6][7]
Based on this analysis, it is prudent to handle this compound as a hazardous substance with potential for toxicity, irritation, and environmental harm.
Inferred Hazard Summary Table
| Hazard Category | Potential Effects | Justification based on Structural Analogs |
| Acute Toxicity | Harmful if swallowed, toxic in contact with skin or if inhaled. | Based on piperidine toxicity.[2][8] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | Based on piperidine and methoxyphenyl hazards.[3][5] |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | Based on piperidine and methoxyphenyl hazards.[3][4][5] |
| Environmental Hazard | Potentially harmful to aquatic life. | Based on general principles for bioactive organic compounds and methoxychlor data.[6][9] |
| Combustion Hazards | Thermal decomposition may produce toxic nitrogen oxides (NOx). | Common for nitrogen-containing organic compounds.[4] |
Pre-Disposal Considerations: Neutralization and Deactivation
Direct disposal of a reactive or concentrated chemical is rarely the best practice. While specific deactivation protocols for this exact molecule are not published, a general precautionary approach for amine-containing compounds like piperidines involves neutralization. However, any such procedure should be performed with extreme caution, on a small scale, and only by personnel experienced in handling chemical reactions.
Causality: Neutralizing the basic piperidine moiety can reduce its corrosivity. However, this process can be exothermic and should only be considered if you have the appropriate safety controls (e.g., fume hood, ice bath) and personal protective equipment (PPE). For most laboratory settings, direct disposal of the unaltered chemical waste via a licensed contractor is the safer and more compliant option. This guide will focus on the direct disposal method.
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, segregated, stored, and disposed of in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12]
Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE. The choice of PPE is dictated by the inferred hazards.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use tightly fitting safety goggles or a face shield.[9]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhaling any dust or vapors.[9]
Step 2: Waste Segregation Proper segregation is the cornerstone of safe and cost-effective chemical waste management.
-
Do Not Mix: Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents.
-
Create a Dedicated Waste Stream: Designate a specific waste container for this compound and structurally similar nitrogenous heterocyclic compounds.
-
Solid vs. Liquid: If disposing of the solid compound, use a container designated for solid chemical waste. If it's in a solution, it must go into a liquid waste container. Do not mix solid and liquid waste in the same container.
Step 3: Selecting the Correct Waste Container
-
Material: Use a chemically resistant container, typically high-density polyethylene (HDPE), that is compatible with the chemical.
-
Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-on cap.
-
Venting (for liquids): If there is any potential for gas evolution (e.g., from a slow reaction in a solution), a vented cap may be necessary, but this should be determined in consultation with your institution's Environmental Health and Safety (EHS) office.
Step 4: Labeling the Waste Container Accurate labeling is a legal requirement and critical for safety. The label must be clear, durable, and affixed to the container itself (not the lid).
-
Primary Identifier: Clearly write the full chemical name: "Waste this compound". Avoid abbreviations or formulas.
-
Hazard Identification: Attach a hazardous waste label that includes the relevant hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).
-
Contact Information: Include the name of the principal investigator and the lab location.
Step 5: On-Site Accumulation and Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area must be at or near the point of generation.
-
Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated place, away from heat, sparks, or open flames.[2][4]
Step 6: Arranging for Final Disposal
-
Licensed Contractor: Chemical waste must be disposed of through your institution's EHS department, which works with a licensed hazardous waste disposal company.[1]
-
Manifest System: This disposal process is tracked from "cradle-to-grave" using a Uniform Hazardous Waste Manifest, a legal document that ensures the waste is handled correctly from your lab to its final disposal facility.[12][13]
-
Never Use Drains: Never dispose of this chemical down the sink.[1][9][14] This can lead to environmental contamination and damage to the wastewater system.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the compliant disposal of chemical waste.
References
-
Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
New Jersey Department of Health. Hazard Summary: 4-METHOXYPHENOL. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Fisher Scientific. (2023, October 11). SAFETY DATA SHEET. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3338. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
ACS Publications. The Journal of Organic Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2002). Toxicological Profile for Methoxychlor. Retrieved from [Link]
-
Triumvirate Environmental. (2017, November 14). EPA Rules For Hazardous Waste Management: A Primer on RCRA. Retrieved from [Link]
-
MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2002). Toxicological Profile for Methoxychlor - Public Health Statement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Wikipedia. Hazardous waste in the United States. Retrieved from [Link]
-
ResearchGate. (2020, August 21). Harmful Chemicals: Impact on Environment. Retrieved from [Link]
-
ResearchGate. (2020, October 2). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Retrieved from [Link]
-
ScienceDaily. (2025, June 18). 'Forever chemicals' toxic cousin: MCCPs detected in U.S. air for first time. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. chemos.de [chemos.de]
- 3. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.fi [fishersci.fi]
- 5. nj.gov [nj.gov]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PUBLIC HEALTH STATEMENT - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. EPA Rules For Hazardous Waste Management: A Primer on RCRA – Hydro-Environmental Technologies Inc. [hetiservices.com]
- 13. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
